5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Overview
Description
5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is a chemical compound with the CAS Number: 143809-21-6 . It has a molecular weight of 194.19 and its IUPAC name is 5-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O4/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3,(H,11,12) . This indicates that the compound has a benzodioxine core with a methyl group at the 5th position and a carboxylic acid group at the 6th position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.18 and a molecular formula of C10H10O4 . It is a solid at room temperature . The compound has a LogP value of 1.67, indicating its lipophilicity . It has a water solubility of 1.07 mg/ml .Scientific Research Applications
Synthesis and Chemical Properties
- New Synthesis Techniques : Gabriele et al. (2006) developed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives, demonstrating significant stereoselectivity in the reactions (Gabriele et al., 2006).
- Chiral Synthesis : Yodo et al. (1988) focused on the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate, a compound closely related to 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, highlighting efficient methods for obtaining optical isomers (Yodo et al., 1988).
Pharmaceutical Research and Development
- Antimicrobial and Antioxidant Activities : Pothuri et al. (2020) synthesized novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid and evaluated their antimicrobial and antioxidant activities, indicating potential pharmaceutical applications (Pothuri et al., 2020).
- Inhibitors of B-Raf Kinase : Yang et al. (2012) developed 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase, highlighting their potential in cancer treatment (Yang et al., 2012).
Advanced Material Development
- Heterocyclic System Construction : Konstantinova et al. (2020) utilized the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine heterocyclic system, which is related to this compound, for the construction of heteropropellanes, indicating its use in novel materials with important physical properties (Konstantinova et al., 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIZYYGBWSBKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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